molecular formula C24H49ClN2O4 B12693223 N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride CAS No. 95046-22-3

N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride

Cat. No.: B12693223
CAS No.: 95046-22-3
M. Wt: 465.1 g/mol
InChI Key: XFXRRNWYIJBFDQ-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a long aliphatic chain, an amide group, and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride typically involves the following steps:

    Formation of the Amide Bond: The reaction between octadecanoic acid (stearic acid) and ethylenediamine to form N-(2-aminoethyl)octadecanamide.

    Introduction of the Hydroxyethyl Group: The reaction of N-(2-aminoethyl)octadecanamide with ethylene oxide to introduce the hydroxyethyl group.

    Formation of the Glycine Moiety: The reaction of the intermediate with chloroacetic acid to form the glycine derivative.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The chlorine atom in the hydrochloride salt can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-carboxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine.

    Reduction: Formation of N-(2-hydroxyethyl)-N-(2-((1-octadecyl)amino)ethyl)glycine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a surfactant or emulsifying agent in various chemical formulations.

    Biology: Studied for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of cosmetics, detergents, and other personal care products.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride involves its interaction with biological membranes. The long aliphatic chain allows it to integrate into lipid bilayers, while the polar groups interact with the aqueous environment. This can affect membrane fluidity and permeability, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-N-(2-((1-oxooctyl)amino)ethyl)glycine monohydrochloride
  • N-(2-Hydroxyethyl)-N-(2-((1-oxododecyl)amino)ethyl)glycine monohydrochloride

Uniqueness

N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride is unique due to its long aliphatic chain, which provides distinct physicochemical properties. This makes it particularly effective as a surfactant and in applications requiring strong hydrophobic interactions.

Properties

CAS No.

95046-22-3

Molecular Formula

C24H49ClN2O4

Molecular Weight

465.1 g/mol

IUPAC Name

2-[2-hydroxyethyl-[2-(octadecanoylamino)ethyl]amino]acetic acid;hydrochloride

InChI

InChI=1S/C24H48N2O4.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30;/h27H,2-22H2,1H3,(H,25,28)(H,29,30);1H

InChI Key

XFXRRNWYIJBFDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)CC(=O)O.Cl

Origin of Product

United States

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